1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

CAS No.: 15862-94-9

Cat. No.: VC2462475

Molecular Formula: C9H10ClNO4

Molecular Weight: 231.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15862-94-9 |

|---|---|

| Molecular Formula | C9H10ClNO4 |

| Molecular Weight | 231.63 g/mol |

| IUPAC Name | 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene |

| Standard InChI | InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | VRHNUGLFVZJARZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC |

| Canonical SMILES | COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC |

Introduction

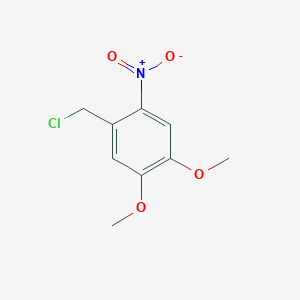

Chemical Identity and Structure

Basic Information

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.63 g/mol . This benzene derivative includes a chloromethyl group, two methoxy groups, and a nitro group attached to a benzene ring in specific positions. The compound is identifiable by its CAS registry number 15862-94-9, which serves as its unique chemical identifier in scientific databases and literature .

Structural Characteristics

The compound features a benzene ring as its core structure with four key substituents. The nitro group (-NO2) occupies the 2-position, creating polarization within the aromatic system. The dimethoxy groups are positioned at the 4 and 5 positions, contributing electron density to the ring through resonance effects. The chloromethyl group (-CH2Cl) at position 1 contains a reactive carbon-chlorine bond that enables various substitution reactions. These structural elements collectively determine the compound's chemical behavior and reactivity patterns.

Chemical Identifiers

The following table summarizes the key identifiers for 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene:

| Parameter | Value |

|---|---|

| CAS Number | 15862-94-9 |

| Molecular Formula | C9H10ClNO4 |

| Molecular Weight | 231.63 g/mol |

| IUPAC Name | 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene |

| Standard InChI | InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 |

| Standard InChIKey | VRHNUGLFVZJARZ-UHFFFAOYSA-N |

Table 1. Chemical identifiers for 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Physical and Chemical Properties

Chemical Reactivity

The reactivity of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is primarily dictated by its functional groups. The chloromethyl group serves as an electrophilic center, readily participating in nucleophilic substitution reactions. This reactivity makes the compound valuable as a chemical intermediate in synthesis pathways. The nitro group (-NO2) at the ortho position exerts an electron-withdrawing effect on the aromatic ring, enhancing the electrophilicity of the chloromethyl group. Meanwhile, the methoxy groups contribute electron density to the system through resonance, creating an interesting electronic distribution across the molecule that influences its chemical behavior.

| Parameter | Value/Statement |

|---|---|

| GHS Symbols | GHS05, GHS09 |

| Signal Word | Danger |

| Hazard Statements | H314 - Causes severe skin burns and eye damage |

| H410 - Very toxic to aquatic life with long-lasting effects | |

| H290 - May be corrosive to metals | |

| Precautionary Statements | P501, P273, P260, P234, P264, P280, P390, P391, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, P406, P405 |

Table 2. Safety information for 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene has been documented in scientific literature, providing valuable insights into its preparation methods. One established synthetic route involves the conversion of 4,5-dimethoxy-2-nitrobenzyl alcohol to the corresponding chloromethyl derivative, as referenced in the Journal of Medicinal Chemistry publication from 1977 . This approach represents a classical functional group transformation that maintains the core aromatic structure while introducing the reactive chloromethyl group.

Key Reaction Parameters

Applications in Research and Industry

Role in Organic Synthesis

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. The reactive chloromethyl group can undergo various transformations, including substitution reactions with nucleophiles, providing access to a range of functionalized derivatives. These reactions can introduce diverse functional groups at the benzylic position, expanding the compound's utility in constructing elaborate molecular architectures.

| Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price (USD) |

|---|---|---|---|---|---|

| TRC | B537488 | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | 15862-94-9 | 100mg | $220 |

| American Custom Chemicals Corporation | HCH0372421 | 1-(CHLOROMETHYL)-4,5-DIMETHOXY-2-NITROBENZENE 95.00% | 15862-94-9 | 5MG | $504.41 |

Table 3. Commercial pricing information (as of December 2021)

The significant price difference between suppliers for similar quantities suggests potential variations in purity, quality control standards, or specialized synthesis methods. Researchers should consider these factors when selecting commercial sources for their investigations.

Related Compounds and Structural Comparisons

Structural Analogs

Several compounds share structural similarities with 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, differing in specific functional groups or their positions on the aromatic ring. Two notable related compounds identified in the search results include:

-

1-Chloro-4,5-dimethoxy-2-nitrobenzene (CAS: 3899-65-8): This analog lacks the methyl linker between the chlorine atom and the benzene ring, featuring a direct C-Cl bond instead of a chloromethyl group .

-

1-Chloro-4,5-dimethyl-2-nitrobenzene (CAS: 52753-43-2): This compound contains methyl groups instead of methoxy groups at positions 4 and 5, resulting in different electronic properties of the aromatic system .

Functional Group Comparison

The structural variations among these related compounds significantly affect their chemical reactivity and potential applications. For instance, the presence of the chloromethyl group (-CH2Cl) in 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene provides a reactive site for nucleophilic substitution reactions, distinguishing it from the direct ring-chlorinated analog. Similarly, the methoxy groups (-OCH3) impart different electronic properties compared to methyl groups (-CH3), influencing the compounds' behavior in various chemical transformations. These structural differences highlight the importance of specific functional groups in determining chemical properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume